Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is a chemical compound characterized by its unique structure, which includes a pyridazinone ring substituted with a chloro group and an ethyl ester group
Vorbereitungsmethoden
The synthesis of Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazinone ring, which is then chlorinated to introduce the chloro group.
Esterification: The chlorinated pyridazinone is then reacted with ethyl 3-hydroxypropanoate under specific conditions to form the desired ester compound.
Reaction Conditions: Common reagents and conditions used in these reactions include the use of solvents like dimethylacetamide, bases such as t-BuOK, and temperatures around 140°C.
Analyse Chemischer Reaktionen
Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent in acetone at low temperatures.
Reduction: Reduction reactions can be performed using common reducing agents under controlled conditions.
Substitution: The chloro group in the pyridazinone ring can be substituted with other functional groups using appropriate nucleophiles.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate can be compared with similar compounds such as:
3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl: This compound shares a similar pyridazinone structure but with different substituents.
Ethyl (2-cyano-2-(2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)hydrazono)acetyl)carbamate: Another related compound with a similar core structure but additional functional groups.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
1346697-68-4 |
---|---|
Molekularformel |
C9H11ClN2O4 |
Molekulargewicht |
246.65 g/mol |
IUPAC-Name |
ethyl 3-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]propanoate |
InChI |
InChI=1S/C9H11ClN2O4/c1-2-15-7(13)3-4-16-6-5-11-12-9(14)8(6)10/h5H,2-4H2,1H3,(H,12,14) |
InChI-Schlüssel |
QJODMUSTVCEZAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCOC1=C(C(=O)NN=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.